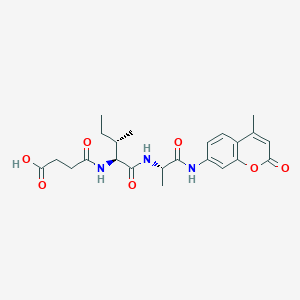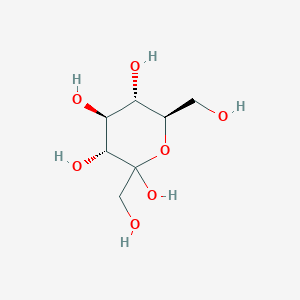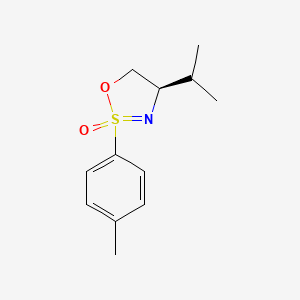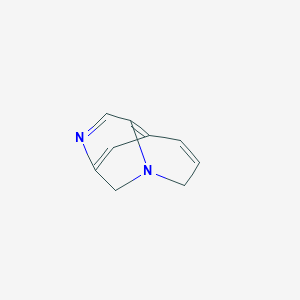
4-((2S,3S)-3-methyl-1-((S)-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopropan-2-ylamino)-1-oxopentan-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is a chemical compound with the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol . It is primarily used as a protease substrate in biochemical research . This compound is known for its role in studying enzyme kinetics and protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves the coupling of N-Succinyl-Ile-Ala with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety.
Industrial Production Methods
While specific industrial production methods for N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases . The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which can be detected fluorometrically.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteases, such as trypsin or chymotrypsin, under physiological conditions (pH 7.4, 37°C) . The reaction is monitored by measuring the increase in fluorescence intensity of the released 7-amido-4-methylcoumarin.
Major Products
The major product formed from the hydrolysis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is 7-amido-4-methylcoumarin . This product is highly fluorescent and serves as a marker for protease activity.
Scientific Research Applications
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is widely used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteases and to determine enzyme kinetics.
Molecular Biology: The compound is employed in assays to measure protease activity in cell lysates and tissue extracts.
Medicine: It is used in diagnostic assays to detect protease activity in clinical samples.
Mechanism of Action
The mechanism of action of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves its hydrolysis by proteases. The protease cleaves the amide bond between the N-Succinyl-Ile-Ala moiety and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured to determine the protease activity.
Comparison with Similar Compounds
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin can be compared with other similar compounds used as protease substrates:
N-Succinyl-Ala-Ala-Phe-7-Amido-4-Methylcoumarin: This compound is used to study different proteases and has a similar mechanism of action.
N-Succinyl-Ala-Phe-Lys 7-Amido-4-Methylcoumarin: Another protease substrate with a different peptide sequence, used for specific protease assays.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: This compound is used as a substrate for elastase and has a different detection method based on absorbance.
N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is unique due to its specific peptide sequence and its use in fluorescence-based assays, making it a valuable tool in protease research.
Properties
Molecular Formula |
C23H29N3O7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[[(2S,3S)-3-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)/t12-,14-,21-/m0/s1 |
InChI Key |
JHJBNOSZSJDELK-VUCVNMQBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)




![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)


![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
